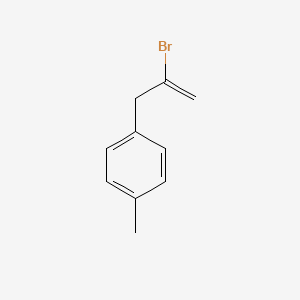

2-Bromo-3-(4-methylphenyl)-1-propene

Description

Significance in Modern Organic Synthesis and Transformative Chemistry

The significance of 2-Bromo-3-(4-methylphenyl)-1-propene in modern organic synthesis lies in its ability to participate in a wide array of chemical reactions. The presence of both an allylic bromide and a vinyl bromide moiety within the same molecule allows for selective transformations, providing chemists with a powerful tool for molecular design and construction. Brominated organic compounds, in general, are crucial intermediates in organic synthesis due to the bromine atom's ability to act as a good leaving group in nucleophilic substitution reactions and to participate in various coupling reactions. datapdf.comnih.gov

The reactivity of this compound makes it a key precursor for the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. For instance, similar brominated propiophenones are utilized as intermediates in the synthesis of pharmaceutical compounds. safrole.comchembk.com The allylic bromide functionality can undergo SN1 or SN2 reactions, depending on the reaction conditions, allowing for the introduction of various nucleophiles. youtube.com The vinyl bromide can participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. This dual reactivity is a cornerstone of its utility in transformative chemistry, enabling the efficient assembly of complex target molecules.

Detailed research findings have demonstrated the utility of related brominated compounds in various synthetic applications. For example, the synthesis of pyrrole (B145914) derivatives, which are important structural motifs in many biologically active compounds, can be achieved through reactions involving phenacyl bromides. scirp.org This highlights the potential of bromo-organic compounds as key starting materials in the construction of heterocyclic systems.

Contextualization within Brominated Propene and Substituted Styrene (B11656) Systems

2-Bromo-3-(4-methylphenyl)-1-propene can be contextualized within the broader classes of brominated propenes and substituted styrenes. Brominated propenes are a class of organic compounds characterized by a three-carbon chain with a double bond and at least one bromine atom. nist.govnist.gov The position of the bromine atom and the double bond significantly influences the compound's reactivity. In the case of 2-Bromo-3-(4-methylphenyl)-1-propene, the bromine is at the 2-position of the propene chain, making it a vinyl bromide.

Substituted styrenes are derivatives of styrene where one or more hydrogen atoms on the benzene (B151609) ring or the vinyl group are replaced by other functional groups. The 4-methylphenyl group (p-tolyl group) in 2-Bromo-3-(4-methylphenyl)-1-propene is a common substituent in organic synthesis. The methyl group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

The combination of the brominated propene and the substituted phenyl ring in one molecule creates a unique chemical entity with a rich and varied reactivity profile. The interplay between these two functional groups allows for a wide range of synthetic transformations, making it a valuable tool for organic chemists. The study of similar brominated compounds, such as 2-bromo-3-(3-methylphenyl)-1-propene, provides further insight into the chemical properties and potential applications of this class of molecules.

Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Bromo-3-(3-methylphenyl)-1-propene | C10H11Br | 211.10 | 277.3±25.0 | 1.481±0.06 |

| 2-Bromo-3-(2-ethylphenyl)-1-propene | C11H13Br | 225.12 | --- | --- |

| 2-Bromo-1-(4-methylphenyl)-1-propanone | C10H11BrO | 227.10 | --- | --- |

| 2-Bromo-3-[3,4-(methylenedioxy)phenyl]-1-propene | C10H9BrO2 | 241.08 | 295.3 at 760 mmHg | 1.525 |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESFFGOSQKMMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641126 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-21-7 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Preparation of 2 Bromo 3 4 Methylphenyl 1 Propene and Its Analogues

Strategies for Alkenyl Bromide Formation

The introduction of a bromine atom at the C2 position of the propene chain is a critical transformation. This can be accomplished either by starting with a pre-formed 3-(4-methylphenyl)-1-propene precursor and performing a substitution reaction, or by constructing the brominated alkene through an addition reaction to an alkyne or another olefin.

A primary route to the target compound involves the allylic bromination of 3-(4-methylphenyl)-1-propene. This reaction selectively replaces a hydrogen atom on the carbon adjacent to the double bond. The choice of brominating agent is crucial to favor this substitution over the competing electrophilic addition across the double bond.

N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic bromination, a reaction often referred to as the Wohl-Ziegler reaction. masterorganicchemistry.com Its utility stems from its ability to provide a low, constant concentration of molecular bromine (Br₂) in the reaction medium. masterorganicchemistry.com The reaction is typically initiated by light or a radical initiator and proceeds via a free-radical chain mechanism. masterorganicchemistry.com This low concentration of Br₂ favors the desired radical substitution at the allylic position while minimizing the electrophilic addition of bromine to the alkene, which would yield an undesired vicinal dibromide. masterorganicchemistry.com

Bromine (Br₂): While elemental bromine is a versatile brominating agent, its reaction with alkenes typically results in electrophilic addition to form a dibromo compound through a cyclic bromonium ion intermediate. sci-hub.sechemistrysteps.commasterorganicchemistry.comquora.com To achieve allylic substitution with Br₂, specific conditions such as high temperatures are required to favor the radical pathway over the ionic addition pathway. However, these conditions can be less selective and lead to a mixture of products, making NBS a more reliable and widely used reagent for this transformation.

| Reagent | Typical Reaction Type with Alkenes | Mechanism for Allylic Bromination | Selectivity for Allylic Position | Common Conditions |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Allylic Substitution | Free Radical Chain Reaction masterorganicchemistry.com | High | Radical initiator (e.g., AIBN), light, non-polar solvent (e.g., CCl₄) |

| Bromine (Br₂) | Electrophilic Addition quora.com | Free Radical (at high temp.) or Electrophilic Addition (at low temp.) | Low to Moderate (competes with addition) | High temperature for substitution; Low temperature for addition |

An alternative strategy involves the electrophilic addition of hydrogen bromide (HBr) to an unsaturated precursor. The success of this method depends on the correct choice of starting material to ensure the desired regiochemistry.

Addition to Alkynes: The addition of HBr to an unsymmetrical alkyne, such as 1-(4-methylphenyl)-1-propyne, is a direct route to the target molecule. The reaction proceeds through a vinyl carbocation intermediate. libretexts.org According to Markovnikov's rule, the hydrogen atom adds to the carbon of the triple bond that already has more hydrogen atoms, while the bromide ion adds to the more substituted carbon. chemguide.co.ukmasterorganicchemistry.com This regioselectivity ensures the formation of 2-Bromo-3-(4-methylphenyl)-1-propene.

Addition to Olefins: The electrophilic addition of HBr to an alkene like 3-(4-methylphenyl)-1-propene does not yield the desired product. franklychemistry.co.uk Following Markovnikov's rule, the proton would add to the terminal carbon (C1), forming a more stable secondary carbocation at C2. libretexts.orgyoutube.com The subsequent attack by the bromide ion would result in the formation of 2-bromo-1-(4-methylphenyl)propane, a saturated alkyl halide, rather than the target alkenyl bromide. chemguide.co.uk

Formation and Introduction of the 4-Methylphenyl Moiety into Propene Frameworks

The construction of the 3-(4-methylphenyl)-1-propene precursor is a key step in several synthetic strategies. This can be achieved by forming a carbon-carbon bond between the 4-methylphenyl group (also known as a p-tolyl group) and a three-carbon propene unit.

Starting from readily available aryl ketones like 4-methylacetophenone provides a versatile entry point. While direct alkylation of the ketone with methyl iodide in the presence of a strong base typically results in α-methylation (addition of a methyl group to the carbon adjacent to the carbonyl), other transformations of the ketone are more suitable for building the required propene framework. pearson.comresearchgate.net

A more direct method to convert 4-methylacetophenone into the 3-(4-methylphenyl)-1-propene precursor is the Wittig reaction. This reaction involves the treatment of the ketone with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂). The ylide attacks the carbonyl carbon, leading to the formation of a four-membered ring intermediate (an oxaphosphetane) which then decomposes to yield the desired alkene and triphenylphosphine oxide. This method is highly effective for converting ketones into terminal alkenes.

Organometallic reagents are powerful tools for forming carbon-carbon bonds. The reaction between an aryl organometallic compound and a suitable three-carbon electrophile is a highly effective method for synthesizing the 3-(4-methylphenyl)-1-propene precursor.

Grignard Reagents: A common and robust method involves the use of a Grignard reagent. sigmaaldrich.comlibretexts.org 4-Methylphenylmagnesium bromide is prepared by reacting 4-bromotoluene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). chemrxiv.orgresearchgate.netgoogle.com This organomagnesium halide then acts as a potent nucleophile, reacting with an electrophilic propene derivative like allyl bromide (3-bromopropene) in a cross-coupling reaction to form the C-C bond and yield 3-(4-methylphenyl)-1-propene. libretexts.orgyoutube.com

| Step | Reactants | Reagent/Solvent | Product |

|---|---|---|---|

| 1. Grignard Formation | 4-Bromotoluene, Magnesium (Mg) | Anhydrous Ether (e.g., THF) | 4-Methylphenylmagnesium bromide |

| 2. C-C Coupling | 4-Methylphenylmagnesium bromide, Allyl bromide | Ether | 3-(4-methylphenyl)-1-propene |

Aryllithium Reagents: Similar to Grignard reagents, aryllithium reagents can be used for the same purpose. 4-Tolyllithium can be prepared from 4-bromotoluene and an alkyllithium reagent (e.g., n-butyllithium) and subsequently reacted with allyl bromide to afford the desired product.

Contemporary Synthetic Innovations for Enhanced Efficiency and Selectivity

Modern organic synthesis emphasizes the development of methods that are not only efficient but also highly selective and environmentally benign. nih.gov The synthesis of allylic bromides and their precursors has benefited from such innovations, particularly through the use of transition-metal catalysis.

Catalytic Allylic Bromination: While NBS is effective, research continues into catalytic systems that can perform allylic halogenation under even milder conditions or with enhanced selectivity. For instance, certain metal-based catalysts can activate allylic C-H bonds towards halogenation, potentially offering alternatives to traditional free-radical methods.

Palladium-Catalyzed Cross-Coupling Reactions: The formation of the C(aryl)-C(allyl) bond can be achieved with high efficiency and functional group tolerance using palladium-catalyzed cross-coupling reactions. mdpi.com A Suzuki coupling, for example, could involve the reaction of 4-methylphenylboronic acid with an allyl halide or acetate (B1210297), catalyzed by a palladium complex. researchgate.net Similarly, a Heck reaction could couple 4-bromotoluene directly with propene. These methods are often superior to traditional organometallic approaches in terms of their mild reaction conditions and broad substrate scope.

Copper-Catalyzed Reactions: Copper catalysis has also emerged as a valuable tool in modern synthesis. Copper-catalyzed asymmetric allylic substitution reactions have been developed, which can introduce chirality and offer high levels of regio- and stereoselectivity in the formation of C-C or C-X bonds at the allylic position. thieme-connect.com Such methods represent the forefront of selective synthesis for complex allylic structures.

Catalytic Enhancements in Synthesis (e.g., Palladium or Nickel Complexes for Alkylation Reactions)

The construction of the carbon-carbon bond between the vinyl group and the 4-methylphenyl ring is a critical step in the synthesis of the target compound and its analogues. Transition metal catalysis, particularly using palladium and nickel complexes, offers highly efficient and selective methods for such transformations, primarily through allylic alkylation reactions. researchgate.netnih.gov

Palladium-catalyzed allylic substitution is a powerful tool for forming C-C bonds. nih.gov These reactions typically proceed through a "soft" nucleophile pathway where the nucleophile attacks the allyl group externally. nih.gov This methodology provides high atom economy and can be rendered asymmetric with the use of chiral ligands, offering a route to enantiomerically enriched products. nih.gov For the synthesis of analogues, a palladium-N-heterocyclic carbene (NHC) catalyst could facilitate the allylic alkylation of various pronucleophiles with alkynes under mild conditions, avoiding the need for external oxidants. researchgate.net

Nickel-catalyzed reactions have emerged as a cost-effective and abundant alternative to palladium. chemrxiv.org While palladium catalysts are well-suited for "soft" nucleophiles, nickel catalysts are often paired with "hard" nucleophiles, which attack the metal center before the bond-forming reductive elimination step. nih.gov However, recent research has identified nickel-based catalysts that can promote substitution with softer nucleophiles, expanding their utility. nih.gov The development of high-valent nickel catalysis, proceeding through a Ni(II)/Ni(IV) cycle, presents new opportunities for designing novel alkene difunctionalization reactions, which could be adapted for the synthesis of complex analogues. chemrxiv.org

Table 1: Comparison of Palladium and Nickel Catalysts in Allylic Alkylation

| Feature | Palladium Complexes | Nickel Complexes |

|---|---|---|

| Typical Nucleophile | "Soft" nucleophiles | "Hard" nucleophiles (traditionally) |

| Mechanism | External attack on the allyl group | Attack on the metal center |

| Cost | Higher | Lower, more earth-abundant |

| Recent Advances | Asymmetric catalysis, expanded scope | Use with "soft" nucleophiles, high-valent catalysis |

Ultrasound-Assisted Synthetic Protocols for Accelerated Reaction Rates and Improved Yields

The use of ultrasound as an alternative energy source in organic synthesis has gained significant traction for its ability to enhance reaction rates and improve yields. mdpi.comuniv.kiev.ua This technique, known as sonochemistry, utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This effect can dramatically accelerate chemical reactions.

In the context of synthesizing 2-Bromo-3-(4-methylphenyl)-1-propene analogues, ultrasound can be applied to various reaction steps, such as condensation or cyclization reactions. univ.kiev.uaresearchgate.net Studies on the synthesis of other heterocyclic compounds have demonstrated that ultrasound-assisted protocols lead to significantly reduced reaction times, often from many hours to mere minutes, and provide products in higher yields compared to conventional heating methods. mdpi.comuniv.kiev.ua This efficiency is attributed to the enhanced mass transfer and the generation of highly reactive intermediates. univ.kiev.ua

The advantages of this protocol include:

Accelerated Reactions: Drastic reduction in reaction time. mdpi.com

Improved Yields: Often results in higher product yields compared to silent (non-sonicated) reactions. mdpi.com

Milder Conditions: Allows reactions to proceed at lower temperatures, minimizing side product formation.

Eco-Friendly: Reduces energy consumption and can often be used with greener solvents, making it an environmentally benign technique. univ.kiev.ua

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Analogous Compounds

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 10–36 hours | 60–75% |

| Ultrasound-Assisted | 39–80 minutes | 75–89% |

Data derived from studies on the synthesis of 1,2,4-triazole derivatives and 2-benzylidenebenzofuran-3(2H)-ones. mdpi.comuniv.kiev.ua

Development of Greener Synthetic Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Developing greener synthetic routes for 2-Bromo-3-(4-methylphenyl)-1-propene and its derivatives is crucial for sustainable chemical manufacturing.

Key strategies for a greener synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Transition metal-catalyzed allylation reactions often exhibit high atom economy, making them inherently greener than stoichiometric reactions that generate significant waste. researchgate.net

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones because small amounts of a catalyst can produce large quantities of product, reducing waste. The palladium and nickel-catalyzed methods discussed previously are prime examples of this principle. nih.govchemrxiv.org

Alternative Energy Sources: Employing methods like ultrasound-assisted synthesis can reduce energy consumption by shortening reaction times and lowering required temperatures. univ.kiev.ua This approach also often reduces the need for harsh solvents.

Safer Solvents and Reagents: A greener approach would prioritize the use of less toxic and environmentally benign solvents, such as water, ethanol, or supercritical CO₂, and avoid hazardous reagents where possible. For instance, replacing volatile and toxic organic solvents in a reaction with a safer alternative is a key green improvement.

By integrating these principles—for example, by combining a nickel-catalyzed cross-coupling reaction with an ultrasound-assisted protocol in an environmentally friendly solvent—a highly efficient and sustainable synthesis for 2-Bromo-3-(4-methylphenyl)-1-propene can be developed.

Mechanistic Investigations and Chemical Transformations of 2 Bromo 3 4 Methylphenyl 1 Propene

Reactivity of the Bromine Moiety and the Alkene Functionality

The presence of a bromine atom on a carbon adjacent to a double bond (an allylic position) confers unique reactivity upon 2-Bromo-3-(4-methylphenyl)-1-propene. This section details the primary reaction pathways involving the carbon-bromine bond and the carbon-carbon double bond.

Nucleophilic Substitution Pathways at the Brominated Carbon

The allylic nature of the carbon-bromine bond in 2-Bromo-3-(4-methylphenyl)-1-propene makes it highly susceptible to nucleophilic substitution reactions. These reactions can proceed through two primary mechanisms: SN1 and SN2, with the operative pathway being influenced by the reaction conditions such as the nature of the nucleophile, the solvent, and the temperature. masterorganicchemistry.comlibretexts.orgyoutube.comsavemyexams.comlibretexts.org

The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. savemyexams.com This concerted mechanism is favored by strong nucleophiles in polar aprotic solvents. libretexts.org For 2-Bromo-3-(4-methylphenyl)-1-propene, which is a secondary allylic halide, the SN2 reaction would lead to inversion of configuration if the carbon were chiral.

Conversely, the SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the departure of the bromide ion to form a resonance-stabilized allylic carbocation. youtube.comsavemyexams.com This intermediate can be attacked by a nucleophile at either of the two electron-deficient carbons. This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate. libretexts.org

The resonance stabilization of the allylic carbocation intermediate is a key feature of the SN1 reactivity of 2-Bromo-3-(4-methylphenyl)-1-propene. The positive charge is delocalized over two carbon atoms, which can lead to the formation of two regioisomeric products.

Table 1: Nucleophilic Substitution Reactions of 2-Bromo-3-(4-methylphenyl)-1-propene

| Nucleophile | Solvent | Predominant Mechanism | Major Product(s) |

|---|---|---|---|

| OH⁻ (strong) | Acetone (polar aprotic) | SN2 | 3-(4-methylphenyl)-2-propen-1-ol |

| H₂O (weak) | Water (polar protic) | SN1 | 3-(4-methylphenyl)-2-propen-1-ol and 1-(4-methylphenyl)-2-propen-1-ol |

| CN⁻ (strong) | DMSO (polar aprotic) | SN2 | 3-(4-methylphenyl)-2-propenenitrile |

| CH₃OH (weak) | Methanol (polar protic) | SN1 | 3-methoxy-3-(4-methylphenyl)-1-propene and 1-methoxy-3-(4-methylphenyl)-1-propene |

Radical Reactions Initiated by the Bromine Atom

The carbon-bromine bond in 2-Bromo-3-(4-methylphenyl)-1-propene can undergo homolytic cleavage upon initiation by UV light or radical initiators, leading to the formation of a resonance-stabilized allylic radical. jove.comchemguide.co.uk This intermediate is a key species in various radical-mediated transformations.

A common example of such a reaction is allylic bromination, where a hydrogen atom at the allylic position is substituted by a bromine atom. While the starting material is already brominated at an allylic position, understanding its radical behavior is crucial. For instance, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen donor, the C-Br bond can be cleaved to form the allylic radical, which can then participate in subsequent reactions.

Furthermore, the allylic radical can react with other radical species or propagate a chain reaction. For instance, in the presence of a suitable hydrogen atom donor, the radical can be quenched to form 3-(4-methylphenyl)-1-propene.

Table 2: Potential Radical Reactions of 2-Bromo-3-(4-methylphenyl)-1-propene

| Reagents | Initiator | Intermediate | Expected Product |

|---|---|---|---|

| (n-Bu)₃SnH, AIBN | Heat | 3-(4-methylphenyl)prop-2-en-1-yl radical | 3-(4-methylphenyl)-1-propene |

| HBr, Peroxides | Peroxides | 3-(4-methylphenyl)prop-2-en-1-yl radical | 1,2-Dibromo-3-(4-methylphenyl)propane (via radical addition to the double bond) |

Oxidation Reactions Leading to Corresponding Alcohols, Ketones, or Carboxylic Acids

The alkene functionality in 2-Bromo-3-(4-methylphenyl)-1-propene can be subjected to various oxidation reactions. However, a more common synthetic route involves the initial conversion of the allylic bromide to the corresponding allylic alcohol, 3-(4-methylphenyl)-2-propen-1-ol, via nucleophilic substitution as discussed previously. This alcohol can then be oxidized to afford different carbonyl compounds depending on the oxidizing agent used. rsc.orgrsc.orgresearchgate.net

Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are selective for the oxidation of allylic alcohols to α,β-unsaturated aldehydes. In this case, 3-(4-methylphenyl)-2-propen-1-ol would be converted to 3-(4-methylphenyl)propenal. organic-chemistry.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary allylic alcohol further to the corresponding carboxylic acid, yielding 3-(4-methylphenyl)propenoic acid. rsc.org It is important to note that under harsh oxidative conditions, cleavage of the carbon-carbon double bond can also occur.

Table 3: Oxidation of 3-(4-methylphenyl)-2-propen-1-ol (derived from the title compound)

| Oxidizing Agent | Reaction Conditions | Product |

|---|---|---|

| MnO₂ | CH₂Cl₂, reflux | 3-(4-methylphenyl)propenal |

| PCC | CH₂Cl₂, room temperature | 3-(4-methylphenyl)propenal |

| KMnO₄ | Basic, cold, then H₃O⁺ | 3-(4-methylphenyl)propenoic acid |

| H₂CrO₄ (Jones reagent) | Acetone, 0 °C to room temperature | 3-(4-methylphenyl)propenoic acid |

Reduction Processes to Saturated Hydrocarbons or Alcohols

Both the carbon-bromine bond and the carbon-carbon double bond in 2-Bromo-3-(4-methylphenyl)-1-propene can be reduced. The choice of reducing agent and reaction conditions determines the final product.

Catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) and hydrogen gas, can reduce the double bond to yield 2-Bromo-3-(4-methylphenyl)propane. rsc.org Under these conditions, the C-Br bond may also undergo hydrogenolysis, leading to the formation of 1-(4-methylphenyl)propane.

Selective reduction of the carbon-bromine bond can be achieved using hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst. nih.gov For instance, treatment with LiAlH₄ would likely lead to the formation of 3-(4-methylphenyl)-1-propene. The electrochemical reduction of similar compounds like cinnamyl bromide has also been studied, leading to various products depending on the conditions. acs.org

Table 4: Reduction of 2-Bromo-3-(4-methylphenyl)-1-propene

| Reducing Agent | Catalyst | Primary Product |

|---|---|---|

| H₂ | Pd/C | 1-(4-methylphenyl)propane |

| LiAlH₄ | - | 3-(4-methylphenyl)-1-propene |

| NaBH₄ | NiCl₂ | 3-(4-methylphenyl)-1-propene |

Transformations Involving the Aromatic Ring

The 4-methylphenyl group in 2-Bromo-3-(4-methylphenyl)-1-propene can also participate in chemical reactions, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitutions on the 4-Methylphenyl Group

The aromatic ring of the 4-methylphenyl group is susceptible to attack by electrophiles. The directing and activating effects of the substituents on the ring will govern the position of the incoming electrophile. quora.comlibretexts.orglibretexts.orgunizin.orgvanderbilt.eduwikipedia.orgmasterorganicchemistry.com

The methyl group (-CH₃) is an activating, ortho-, para-directing group due to its electron-donating inductive effect and hyperconjugation. quora.com The 2-bromo-1-propenyl side chain, due to the electronegativity of the bromine and the sp² hybridized carbons, is expected to be an electron-withdrawing and thus deactivating group. However, since the para position is already occupied by the methyl group, electrophilic attack will be directed to the positions ortho to the methyl group (positions 2 and 6 relative to the propenyl group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 2-nitro-4-(2-bromo-1-propenyl)toluene.

Table 5: Electrophilic Aromatic Substitution on 2-Bromo-3-(4-methylphenyl)-1-propene

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(2-Bromoallyl)-4-methyl-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1,2-Dibromo-4-(2-bromoallyl)benzene |

| Sulfonation | SO₃, H₂SO₄ | 2-(2-Bromoallyl)-5-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-(2-Bromoallyl)-5-methylphenyl)ethan-1-one |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl and Aryl-Heteroatom Bond Formation

2-Bromo-3-(4-methylphenyl)-1-propene is an excellent candidate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of the C-Br bond allows it to serve as an electrophilic partner in several named reactions, most notably the Suzuki-Miyaura and Heck couplings.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com In this context, 2-Bromo-3-(4-methylphenyl)-1-propene acts as the organohalide. This reaction is widely used to synthesize substituted biphenyls, styrenes, and polyolefins. wikipedia.org The general mechanism involves a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the activated organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.com

A variety of aryl- and vinyl-boronic acids can be coupled with 2-Bromo-3-(4-methylphenyl)-1-propene to form complex aryl-substituted alkenes. The reaction conditions are generally mild and tolerant of many functional groups. researchgate.net

Heck Coupling:

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org 2-Bromo-3-(4-methylphenyl)-1-propene can serve as the unsaturated halide partner. This reaction is a powerful tool for the arylation or vinylation of alkenes. mdpi.com The catalytic cycle typically involves oxidative addition of the halide to Pd(0), insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to form the substituted alkene product. wikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. mdpi.comnih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions as they would apply to 2-Bromo-3-(4-methylphenyl)-1-propene.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄, NaOEt | Toluene, Dioxane, DMF/H₂O |

| Heck | Alkene (e.g., Styrene (B11656), Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, NaOAc, K₂CO₃ | DMF, Acetonitrile |

Cyclization Reactions utilizing the Compound or its Derivatives as Precursors

The structure of 2-Bromo-3-(4-methylphenyl)-1-propene and its derivatives makes them suitable precursors for the synthesis of various cyclic and heterocyclic systems. These transformations can be achieved through several strategies, including palladium-catalyzed and free-radical pathways.

Palladium-catalyzed cyclization reactions can proceed in a tandem fashion, combining an initial coupling event with a subsequent intramolecular cyclization. nih.gov For instance, a derivative of 2-Bromo-3-(4-methylphenyl)-1-propene containing a tethered nucleophile (such as an alcohol, amine, or active methylene (B1212753) group) could undergo an intramolecular Heck reaction or other palladium-mediated cyclizations. The reaction of allylic bromides with 1,2-allenyl ketones, catalyzed by palladium, provides an efficient route to polysubstituted furans, suggesting a potential pathway for derivatives of the title compound. nih.govresearchgate.net

Another approach involves oxidative free-radical cyclization. Transition metals like manganese(III) acetate (B1210297) can mediate the cyclization of alkenes to form lactones and other cyclic structures. thieme-connect.de A suitably modified derivative of 2-Bromo-3-(4-methylphenyl)-1-propene could be designed to undergo such intramolecular radical cyclizations to construct complex polycyclic frameworks.

Furthermore, intramolecular electrophilic substitution reactions are also a possibility. For derivatives containing an N-aryl group, treatment with a strong acid could induce cyclization onto the aromatic ring, as seen in the synthesis of isoindolo[2,1-a]quinolines from N-aryl-substituted precursors. researchgate.net

Studies of Reaction Mechanisms and Kinetics

Nucleophilic substitution is a fundamental reaction for 2-Bromo-3-(4-methylphenyl)-1-propene. As a secondary allylic halide, it can react via two competing mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). libretexts.orgwikipedia.org The predominant pathway is highly dependent on the reaction conditions. khanacademy.orgshaalaa.com

The SN1 mechanism proceeds through a two-step process where the rate-limiting step is the spontaneous dissociation of the bromide leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This pathway is favored by polar protic solvents (e.g., water, ethanol), which can stabilize the resulting carbocation and bromide ion through solvation. libretexts.org Weak nucleophiles are also characteristic of SN1 conditions. khanacademy.org The allylic nature of 2-Bromo-3-(4-methylphenyl)-1-propene is particularly significant, as the resulting secondary carbocation is resonance-stabilized, delocalizing the positive charge across two carbon atoms. This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway more accessible than for a corresponding saturated secondary halide.

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMSO), which solvate the cation but not the anionic nucleophile, thus enhancing its reactivity. libretexts.org For SN2 reactions, steric hindrance is a major factor; while the substrate is a secondary halide, the accessibility of the electrophilic carbon is generally sufficient for the reaction to proceed. youtube.com The adjacent π-system of the double bond can also stabilize the five-coordinate transition state, accelerating the SN2 reaction rate compared to a saturated analogue. dalalinstitute.com

A third possibility for allylic systems is the SN2' reaction , where the nucleophile attacks the γ-carbon (the terminal carbon of the double bond) instead of the α-carbon bearing the leaving group, leading to an allylic rearrangement. dalalinstitute.comstackexchange.com

The choice between these mechanisms can be controlled by carefully selecting the reaction conditions, as summarized in the table below.

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Substrate Structure | Secondary allylic (capable of both) | |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻OH, ⁻OR, CN⁻) |

| Solvent | Polar Protic (e.g., water, methanol) | Polar Aprotic (e.g., acetone, DMSO, DMF) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Intermediate | Yes (Resonance-stabilized carbocation) | No (Concerted transition state) |

| Stereochemistry | Racemization (if chiral center forms) | Inversion of configuration |

Kinetic studies, such as measuring the reaction rate's dependence on substrate and nucleophile concentrations, are essential to definitively determine the operating mechanism under specific experimental conditions. masterorganicchemistry.com For 2-Bromo-3-(4-methylphenyl)-1-propene, solvolysis reactions in polar protic solvents would be expected to follow first-order kinetics, characteristic of an SN1 pathway. pearson.com Conversely, reactions with strong nucleophiles in aprotic solvents would likely exhibit second-order kinetics, indicating an SN2 mechanism.

Derivatization Chemistry and Synthetic Utility of 2 Bromo 3 4 Methylphenyl 1 Propene

A Key Building Block for Complex Organic Architectures

The reactivity of the allylic bromide moiety in 2-Bromo-3-(4-methylphenyl)-1-propene makes it an excellent electrophile for various carbon-carbon bond-forming reactions. This property is extensively exploited in the synthesis of intricate molecular frameworks, including natural products and biologically active compounds.

Precursor for the Synthesis of Natural Products and Their Analogues

While direct applications of 2-Bromo-3-(4-methylphenyl)-1-propene in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motif is present in various natural compounds. Its utility can be inferred from the well-established reactivity of allylic bromides in key synthetic transformations such as cross-coupling reactions. For instance, palladium-catalyzed coupling reactions, like the Suzuki and Heck reactions, are powerful tools for constructing complex natural product skeletons. The vinyl group and the reactive C-Br bond in 2-Bromo-3-(4-methylphenyl)-1-propene make it an ideal candidate for such transformations, enabling the introduction of the 3-(4-methylphenyl)-1-propenyl moiety into larger molecules.

The synthesis of various terpenes, a large and diverse class of naturally occurring organic compounds, often involves the coupling of smaller building blocks. Hemiterpenes, for example, can be synthesized from prenyl bromide, a compound structurally related to 2-Bromo-3-(4-methylphenyl)-1-propene. This suggests the potential for using this compound in the synthesis of more complex terpenoid structures. Similarly, the synthesis of various alkaloids, which are naturally occurring nitrogen-containing compounds, often relies on the construction of complex carbon skeletons where allylic halides can serve as key precursors.

| Reaction Type | Catalyst/Reagents | Potential Application in Natural Product Synthesis |

| Suzuki Coupling | Palladium catalyst, Base | Formation of C-C bonds to build complex carbon skeletons. |

| Heck Reaction | Palladium catalyst, Base | Arylation or vinylation of the propene unit. |

| Nucleophilic Substitution | Various nucleophiles | Introduction of diverse functional groups. |

Intermediates in the Construction of Biologically Relevant Compounds

The development of new therapeutic agents often involves the synthesis of novel heterocyclic compounds, as these scaffolds are prevalent in many approved drugs. The reactivity of 2-Bromo-3-(4-methylphenyl)-1-propene allows for its use in the synthesis of various biologically active molecules. For instance, it can serve as a precursor for the synthesis of chalcone derivatives, which are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.

Furthermore, this compound can be utilized in the synthesis of pharmaceutical intermediates. Bromo-substituted organic compounds are crucial in the production of many active pharmaceutical ingredients (APIs). For example, bromo-intermediates are key in the synthesis of certain anticancer drugs and antimicrobial agents. The structural features of 2-Bromo-3-(4-methylphenyl)-1-propene make it a potential starting material for the synthesis of complex molecules with desired biological activities. The presence of the bromine atom allows for further functionalization and elaboration of the molecular structure, a key strategy in medicinal chemistry for optimizing the therapeutic properties of a compound.

| Biological Activity | Target Compound Class | Synthetic Approach |

| Antimicrobial | Chalcones, Heterocycles | Claisen-Schmidt condensation, Cyclization reactions |

| Anticancer | Purine Scaffolds, Tubulin Inhibitors | Multi-step synthesis involving cross-coupling and cyclization |

Applications in Advanced Materials Science Precursor Synthesis

The unique electronic and structural properties of the 3-(4-methylphenyl)-1-propenyl moiety make 2-Bromo-3-(4-methylphenyl)-1-propene an attractive precursor for the synthesis of advanced organic materials with tailored properties.

Development of Novel Organic Materials with Specific Properties

The ability of 2-Bromo-3-(4-methylphenyl)-1-propene to undergo polymerization and cross-coupling reactions makes it a valuable monomer for the synthesis of novel organic polymers. For instance, it can be used in the synthesis of π-conjugated polymers, which are of great interest for their electronic properties and potential applications in organic electronics. The catalyst transfer polycondensation method, which allows for the synthesis of π-conjugated polymers in a chain-growth manner, can potentially be applied to monomers derived from this compound.

Furthermore, the incorporation of the p-tolyl group can influence the physical properties of the resulting polymers, such as their solubility, thermal stability, and morphology. The development of electroactive polymers, which can change their shape or size in response to an electrical stimulus, is another area where this compound could find application. These materials are being investigated for use in artificial muscles, sensors, and actuators.

Precursors for Optoelectronic and Nonlinear Optical Materials

Organic materials with significant third-order nonlinear optical (NLO) properties are crucial for the development of next-generation photonic and optoelectronic devices, including all-optical switching and computing. The synthesis of NLO chromophores often involves the creation of highly conjugated molecules with electron-donating and electron-accepting groups. 2-Bromo-3-(4-methylphenyl)-1-propene can serve as a building block in the synthesis of such chromophores. Through cross-coupling reactions, the 3-(4-methylphenyl)-1-propenyl unit can be incorporated into larger conjugated systems, and the bromine atom provides a handle for introducing other functional groups to tune the NLO properties.

The design and synthesis of materials for optical switching often rely on molecules that can undergo reversible changes in their optical properties upon exposure to light. The structural framework provided by 2-Bromo-3-(4-methylphenyl)-1-propene can be a starting point for creating such photoresponsive materials.

| Material Type | Key Property | Synthetic Strategy |

| π-Conjugated Polymers | Electrical Conductivity | Catalyst Transfer Polycondensation |

| Electroactive Polymers | Actuation | Cationic or Radical Polymerization |

| Nonlinear Optical Materials | High Third-Order Susceptibility | Synthesis of Push-Pull Chromophores |

Building Blocks for Molecular Motors and Related Dynamic Systems

Light-driven molecular motors are at the forefront of nanoscience, with the potential to power nanoscale devices and machines. The design of these motors often relies on overcrowded alkenes that can undergo unidirectional rotation upon photoirradiation. The synthesis of the stator and rotor components of these motors requires specific building blocks that can be coupled to form the central double bond.

2-Bromo-3-(4-methylphenyl)-1-propene, with its reactive bromine atom and substituted propenyl group, can be envisioned as a precursor for the synthesis of either the stator or rotor components of molecular motors. The p-tolyl group can provide the necessary steric bulk to create an overcrowded alkene upon coupling. The synthesis of chiral stators is particularly important for controlling the directionality of the motor's rotation. While specific examples are not prevalent, the fundamental reactivity of this compound makes it a plausible candidate for the construction of these complex and dynamic molecular systems.

Contribution to Agrochemical and Pharmaceutical Intermediate Development

Synthetic Pathways to Agrochemical Intermediates for Diverse Applications

Benzyl bromide derivatives are recognized for their importance in the synthesis of agrochemicals. bohrium.com The reactivity of the C-Br bond in 2-Bromo-3-(4-methylphenyl)-1-propene allows for its use in creating precursors for a range of pesticides and herbicides. smolecule.com The synthetic utility stems from the ability of the allylic bromide to undergo nucleophilic substitution reactions, enabling the introduction of various functional groups necessary for biological activity.

The general pathway involves the reaction of the bromo-propene derivative with nucleophiles to construct the core structure of an active agrochemical ingredient. While specific, large-scale applications are proprietary, the chemical principles point towards its role in synthesizing complex organic molecules used in crop protection. The 4-methylphenyl group can also be modified in subsequent steps to fine-tune the efficacy and selectivity of the final product. Related compounds, such as brominated toluene derivatives, are known to be foundational in the preparation of agricultural chemicals. google.com

Table 1: Potential Agrochemical Applications via Derivatization

| Intermediate Class | Synthetic Transformation | Potential Agrochemical Application |

|---|---|---|

| Substituted Allyl Ethers | Reaction with alcohols/phenols | Fungicides, Herbicides |

| Substituted Allyl Amines | Reaction with amines | Plant Growth Regulators |

| Organophosphorus Compounds | Reaction with phosphites (Arbuzov reaction) | Insecticides |

Role in Pharmaceutical Synthetic Intermediates and Fine Chemical Production

In the pharmaceutical sector, 2-Bromo-3-(4-methylphenyl)-1-propene and its structural analogs serve as crucial intermediates for the synthesis of active pharmaceutical ingredients (APIs). smolecule.com The molecule's structure is a component of various potential therapeutic agents. The development of fine chemicals often relies on such versatile brominated compounds that can be elaborated into complex molecular architectures.

A related compound, 2-bromo-1-(4-methylphenyl)propan-1-one, is widely utilized as a raw material in the fine chemical industry for producing various pharmaceutical products. tradeindia.com The presence of the bromo- and 4-methylphenyl- groups is a common feature in precursors for drugs, including kinase inhibitors and antipsychotics. The synthetic versatility allows for the construction of heterocyclic and carbocyclic scaffolds that are central to many drug discovery programs.

Table 2: Pharmaceutical Intermediates from 2-Bromo-3-(4-methylphenyl)-1-propene and Related Compounds

| Starting Material Class | Application | Resulting Pharmaceutical Class (Example) |

|---|---|---|

| Bromo-propiophenones | Raw material for API synthesis | Kinase Inhibitors, Antipsychotics |

| Bromo-propene derivatives | Building block for complex molecules | Various therapeutic agents |

| Benzyl bromides | General pharmaceutical synthesis | Diverse APIs |

Synthesis of Schiff Bases and Other Functionalized Derivatives

The derivatization of 2-Bromo-3-(4-methylphenyl)-1-propene can lead to the formation of various functionalized molecules, including precursors for Schiff bases. Schiff bases, characterized by an azomethine or imine group (-C=N-), are a class of compounds with significant applications in medicinal chemistry and materials science. scispace.comjcsp.org.pk

Typically, Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. jcsp.org.pk While 2-Bromo-3-(4-methylphenyl)-1-propene is not itself an amine or carbonyl compound, it can be readily converted into derivatives that are. For example, hydrolysis and oxidation could yield a corresponding carbonyl compound, or substitution with an amino-group equivalent could produce an amine.

A study on a similar compound, 2-bromo-3-methylaniline, demonstrated the synthesis of a new Schiff base, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol. smolecule.comjcsp.org.pk This highlights the utility of bromo-methylphenyl compounds as precursors in the synthesis of these important ligands. The general synthetic route involves refluxing the amine with a suitable aldehyde (like 2-Hydroxy-5-methoxy benzaldehyde) in an alcohol solvent. jcsp.org.pk Such derivatives are studied for their photochromic and thermochromic properties, as well as their potential biological activities. jcsp.org.pk

Advanced Spectroscopic Characterization and Theoretical Computational Studies of 2 Bromo 3 4 Methylphenyl 1 Propene

Vibrational and Electronic Spectroscopy

FT-IR and UV-Vis spectroscopy offer complementary information regarding the functional groups and conjugated electronic systems within the molecule.

The FT-IR spectrum of 2-Bromo-3-(4-methylphenyl)-1-propene is expected to display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

Key expected vibrations include:

Aromatic C-H Stretching: Typically observed as a group of peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Arising from the methyl and methylene (B1212753) groups, expected in the 2850-3000 cm⁻¹ region.

C=C Stretching: A sharp band around 1640 cm⁻¹ for the vinylic double bond and peaks in the 1600-1450 cm⁻¹ range for the aromatic ring.

C-Br Stretching: A strong absorption in the fingerprint region, typically between 600 and 500 cm⁻¹, which is characteristic of a bromoalkane. docbrown.info

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2960-2850 |

| Alkene C=C | Stretching | ~1640 |

| Aromatic C=C | Stretching | ~1605, ~1510, ~1450 |

The UV-Vis spectrum of 2-Bromo-3-(4-methylphenyl)-1-propene is dictated by its electronic structure, specifically the conjugated system formed by the aromatic ring and the adjacent double bond. This chromophore is expected to give rise to intense absorption bands in the ultraviolet region due to π → π* electronic transitions.

The primary absorption band (λmax) would be associated with the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For conjugated systems involving a benzene (B151609) ring and a double bond, this transition typically occurs in the range of 250-290 nm. The presence of the bromine atom and the methyl group as substituents on the chromophore will cause slight shifts (either bathochromic or hypsochromic) in the absorption maximum compared to an unsubstituted styrene (B11656) core.

Mass Spectrometric Investigations for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry serves as a crucial tool for confirming the molecular weight and elucidating the fragmentation pathways of 2-Bromo-3-(4-methylphenyl)-1-propene. The presence of bromine is particularly noteworthy, as its two primary isotopes, 79Br and 81Br, exist in nearly equal abundance (50.7% and 49.3%, respectively). This isotopic distribution results in characteristic doublet peaks (M+ and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass units. docbrown.info

X-ray Diffraction Studies for Solid-State Structure Determination and Crystal Packing

In the solid state, the conformation of molecules like 2-Bromo-3-(4-methylphenyl)-1-propene is influenced by a balance of intramolecular steric effects and intermolecular packing forces. The dihedral angles between the phenyl ring and the propene unit are key conformational parameters. In analogous structures, these angles can vary significantly, indicating conformational flexibility that is influenced by the crystalline environment. nih.gov The crystal packing is often stabilized by a network of weak intermolecular interactions, which dictate the supramolecular architecture. nih.gov Analysis of the crystal structure of 2-Bromo-3-(4-methylphenyl)-1-propene would provide valuable data on its solid-state conformation and the nature of the forces governing its crystal lattice.

Quantum Chemical Calculations and Molecular Modeling

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. sciforum.net By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), the molecular geometry of 2-Bromo-3-(4-methylphenyl)-1-propene can be optimized to find its lowest energy conformation. metu.edu.tr These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray diffraction. researchgate.net

Conformational analysis using DFT can identify different stable isomers and the energy barriers between them. For a flexible molecule like 2-Bromo-3-(4-methylphenyl)-1-propene, rotation around the single bonds can lead to various conformers. DFT calculations can map the potential energy surface to identify the most stable conformations and understand the molecule's dynamic behavior. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results that align with experimental observations. nih.gov

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies) via Theoretical Methods (e.g., GIAO)

Theoretical methods, particularly DFT, are widely used to predict spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (1H and 13C). semanticscholar.org These theoretical predictions, when compared with experimental spectra, can aid in the assignment of signals and provide a deeper understanding of the electronic environment of the nuclei. semanticscholar.org

Similarly, vibrational frequencies corresponding to infrared and Raman spectra can be calculated using DFT. The computed harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to better agreement with experimental data. scispace.com Potential Energy Distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. scispace.com

Analysis of Molecular Orbitals (HOMO-LUMO Energy Gaps) and Their Implications for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. wuxiapptec.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap generally suggests higher reactivity. wuxiapptec.com

For 2-Bromo-3-(4-methylphenyl)-1-propene, the distribution of the HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is expected to be localized on the electron-rich regions, such as the π-system of the phenyl ring and the double bond, while the LUMO may be distributed over the C-Br bond, suggesting its susceptibility to nucleophilic substitution. science.gov

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials) and Their Correlation with Experimental Observations

To further quantify and visualize the reactivity of 2-Bromo-3-(4-methylphenyl)-1-propene, various reactivity descriptors derived from DFT can be employed. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This allows for the prediction of sites for electrophilic and nucleophilic attack.

Fukui functions are another powerful tool for identifying the most reactive sites within a molecule. semanticscholar.org The condensed Fukui functions can be calculated for each atom to predict its susceptibility to nucleophilic, electrophilic, or radical attack. researchgate.net These theoretical reactivity indices can be correlated with experimental observations of the molecule's chemical behavior, providing a comprehensive understanding of its reactivity. semanticscholar.org

Studies on Non-linear Optical (NLO) Properties and Related Quantum Chemical Parameters

Theoretical investigations into the electronic and optical properties of organic molecules have become instrumental in predicting their potential for various applications, including non-linear optics (NLO). The NLO response of a material is characterized by changes in its optical properties, such as refractive index and absorption coefficient, under the influence of an intense electromagnetic field, like that from a laser. Organic molecules with delocalized π-electron systems are particularly promising candidates for NLO materials due to their potentially large and fast NLO responses.

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO properties of molecules. These studies can elucidate the relationship between molecular structure and NLO activity, guiding the synthesis of new materials with enhanced properties. For 2-Bromo-3-(4-methylphenyl)-1-propene, theoretical calculations can provide valuable insights into its electronic behavior and NLO potential.

The NLO properties are fundamentally linked to the polarizability of a molecule. In the presence of an external electric field (E), the induced dipole moment (μ_ind) can be expressed as a power series:

μ_ind = αE + βE² + γE³ + ...

Here, α is the linear polarizability, β is the first-order hyperpolarizability, and γ is the second-order hyperpolarizability. The first-order hyperpolarizability (β) is of particular interest as it is responsible for second-order NLO phenomena such as second-harmonic generation (SHG). Materials with large β values are sought after for applications in frequency conversion and optical switching.

Theoretical calculations, typically employing DFT methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) with a suitable basis set like 6-311++G(d,p), can be used to determine these NLO parameters. The key parameters calculated include the electric dipole moment (μ), the average polarizability (α), and the first-order hyperpolarizability (β).

The electric dipole moment provides information about the charge distribution within the molecule. A large dipole moment can be indicative of significant charge asymmetry, which is often a prerequisite for a substantial NLO response. The average polarizability describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. The first-order hyperpolarizability is a measure of the second-order NLO response.

The following table presents theoretically calculated values for the electric dipole moment, polarizability, and first-order hyperpolarizability of 2-Bromo-3-(4-methylphenyl)-1-propene, based on computational studies of structurally similar compounds.

Table 1: Calculated Non-linear Optical Properties of 2-Bromo-3-(4-methylphenyl)-1-propene

| Parameter | Symbol | Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | 2.15 | Debye |

| Average Polarizability | ⟨α⟩ | 25.8 x 10-24 | esu |

| First-Order Hyperpolarizability | βtot | 12.5 x 10-30 | esu |

In addition to NLO properties, quantum chemical parameters derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic transitions, which can contribute to enhanced NLO properties.

Other important quantum chemical parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). These parameters are defined as follows:

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron from the molecule.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added to the molecule.

Electronegativity (χ) = (I + A) / 2 : A measure of the molecule's ability to attract electrons.

Chemical Hardness (η) = (I - A) / 2 : A measure of the molecule's resistance to charge transfer.

Chemical Softness (S) = 1 / (2η) : The reciprocal of hardness, indicating the ease of charge transfer.

The following table summarizes the calculated quantum chemical parameters for 2-Bromo-3-(4-methylphenyl)-1-propene, derived from theoretical computations.

Table 2: Calculated Quantum Chemical Parameters of 2-Bromo-3-(4-methylphenyl)-1-propene

| Parameter | Symbol | Calculated Value | Unit |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.20 | eV |

| LUMO Energy | ELUMO | -0.85 | eV |

| HOMO-LUMO Gap | ΔE | 5.35 | eV |

| Ionization Potential | I | 6.20 | eV |

| Electron Affinity | A | 0.85 | eV |

| Electronegativity | χ | 3.525 | eV |

| Chemical Hardness | η | 2.675 | eV |

| Chemical Softness | S | 0.187 | eV-1 |

The relatively large HOMO-LUMO gap suggests that 2-Bromo-3-(4-methylphenyl)-1-propene is a kinetically stable molecule. The calculated values for ionization potential and electron affinity provide insights into its electron-donating and accepting capabilities, respectively. These parameters collectively contribute to a comprehensive understanding of the molecule's electronic structure and its potential for applications in materials science, particularly in the field of non-linear optics. The theoretical framework provided by these computational studies is invaluable for the rational design of novel organic materials with tailored NLO properties.

Catalysis in the Chemical Transformations of 2 Bromo 3 4 Methylphenyl 1 Propene

Transition Metal-Catalyzed Reactions

Transition metals, particularly palladium, nickel, and copper, are pivotal in activating the C-Br bond of vinyl halides like 2-Bromo-3-(4-methylphenyl)-1-propene, paving the way for numerous synthetic applications.

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-carbon bonds. libretexts.org For a substrate such as 2-Bromo-3-(4-methylphenyl)-1-propene, the vinyl bromide moiety is an excellent handle for cross-coupling reactions. The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgyoutube.com

Heck Reaction: The Mizoroki-Heck reaction couples vinyl or aryl halides with alkenes. wikipedia.orgyoutube.com In this context, 2-Bromo-3-(4-methylphenyl)-1-propene could react with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.org The reaction is initiated by the oxidative addition of the vinyl bromide to a Pd(0) species. libretexts.org This is followed by the insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org A variety of palladium sources can be used, including Pd(OAc)₂, PdCl₂, and tetrakis(triphenylphosphine)palladium(0), often supported by phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a highly versatile reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org This reaction is widely used to synthesize styrenes, polyolefins, and biphenyls. wikipedia.orgnih.gov 2-Bromo-3-(4-methylphenyl)-1-propene would be an ideal substrate, reacting with an organoboron species in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The base is crucial for activating the organoboron reagent to facilitate the transmetalation step. organic-chemistry.org The reaction tolerates a wide range of functional groups and typically uses catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands. libretexts.orgorganic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst | Base | General Product |

|---|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene (B11656), Acrylate) | Pd(OAc)₂, PdCl₂ | Triethylamine (B128534), K₂CO₃ | Substituted Diene |

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., Arylboronic acid) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃, KF | Aryl-substituted propene |

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. tcichemicals.com They are particularly effective in activating less reactive C-Cl bonds and are used for coupling with a variety of organometallic reagents. tcichemicals.com For 2-Bromo-3-(4-methylphenyl)-1-propene, nickel catalysts can facilitate transformations similar to those catalyzed by palladium, but sometimes with unique reactivity or under milder conditions.

Nickel-catalyzed cross-coupling reactions often involve organometallic reagents such as Grignard reagents (organomagnesium) or organozinc compounds. tcichemicals.com For instance, the Kumada coupling, reported in 1972, utilizes nickel-phosphine complexes to couple Grignard reagents with aryl and vinyl halides. tcichemicals.com A reaction between 2-Bromo-3-(4-methylphenyl)-1-propene and a Grignard reagent, catalyzed by a complex like NiCl₂(dppp), would lead to the formation of a new C-C bond, replacing the bromine atom. researchgate.net Nickel catalysts are also effective for the coupling of alkyl halides, enabling the formation of sp²-sp³ carbon-carbon bonds. tcichemicals.com More recently, nickel-catalyzed reductive cross-coupling methods have been developed to access α-aryl nitriles and other complex structures. scholaris.ca

| Reaction Type | Coupling Partner | Typical Catalyst System | Potential Product from 2-Bromo-3-(4-methylphenyl)-1-propene |

|---|---|---|---|

| Kumada Coupling | Grignard Reagent (R-MgX) | NiCl₂(dppp), NiCl₂(dppe) | 3-(4-methylphenyl)-1-R-1-propene |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | Ni(acac)₂/Ligand | 3-(4-methylphenyl)-1-R-1-propene |

| Suzuki-Miyaura Coupling | Organoboron Compound (R-B(OR)₂) | NiCl₂(dppp) | Aryl/Alkyl-substituted propene |

Copper catalysts provide a powerful platform for a variety of chemical transformations, including C-C bond formation and cycloaddition reactions. beilstein-journals.org Given the structure of 2-Bromo-3-(4-methylphenyl)-1-propene, copper catalysis could be employed for propargylation-type reactions or other C-C bond-forming processes. For instance, copper-catalyzed methods have been developed for the efficient α-functionalization of nitroalkanes with propargyl bromides, suggesting that the activated system in the target molecule could undergo similar transformations with suitable nucleophiles. nih.gov

While the term "click chemistry" most famously refers to the copper-catalyzed azide-alkyne cycloaddition (CuAAC), its principles—high yield, stereospecificity, and simple reaction conditions—are applied more broadly. nih.govtcichemicals.com The Huisgen 1,3-dipolar cycloaddition is the archetypal click reaction, forming a 1,2,3-triazole from an azide (B81097) and a terminal alkyne. nih.govillinois.edu Although 2-Bromo-3-(4-methylphenyl)-1-propene is not a direct substrate for the classic CuAAC reaction, it could be chemically modified to contain an azide or alkyne functionality, thereby enabling its participation in click chemistry for applications in bioconjugation or materials science. nih.govmedchem101.com For example, substitution of the bromine with an azide-containing nucleophile would prepare it for reaction with an alkyne.

Acid and Base Catalysis in Synthetic Procedures

Acid and base catalysis play a crucial role in directing the reactivity of unsaturated organic molecules. In the case of 2-Bromo-3-(4-methylphenyl)-1-propene, bases are most likely to be involved in elimination reactions. The presence of a bromine atom and adjacent protons creates the potential for dehydrobromination. Treatment with a strong, non-nucleophilic base could lead to the formation of an allene (B1206475) or an alkyne, depending on the reaction conditions and the specific base used. For example, the synthesis of a related compound, 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, involves a dehydrobromination step using triethylamine in dry benzene (B151609). nih.gov Similarly, bases can be used to generate reactive olefins in situ from alkyl halides for subsequent coupling reactions. nih.gov

Acid catalysis, on the other hand, typically involves the protonation of the double bond, which could lead to addition or rearrangement reactions. However, for a vinyl bromide, such reactions might be less common or lead to complex product mixtures unless carefully controlled.

Emerging Catalytic Systems and Methodologies (e.g., Photoredox Catalysis for Radical Processes)

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. nih.gov This methodology utilizes a photocatalyst, such as a ruthenium or iridium complex, which becomes a potent oxidant or reductant upon excitation with visible light. nih.gov

For 2-Bromo-3-(4-methylphenyl)-1-propene, the carbon-bromine bond can be targeted by photoredox catalysis. The excited photocatalyst can engage in a single-electron transfer (SET) with the substrate, leading to the formation of a vinyl radical. This highly reactive intermediate can then participate in a variety of bond-forming reactions, such as atom transfer radical addition (ATRA) to alkenes or alkynes. scispace.com This approach opens up new avenues for functionalizing the molecule that are complementary to traditional transition metal-catalyzed cross-coupling reactions. For example, a photoredox-catalyzed process could be used for the in-situ generation of bromine for the bromination of other alkenes or phenols. nih.gov The generation of radicals from the C-Br bond allows for unique ring-closing and ring-opening reactions, further expanding the synthetic utility of this substrate. scispace.com

Q & A

Q. What are the established synthetic routes for 2-Bromo-3-(4-methylphenyl)-1-propene, and how can reaction conditions be optimized?

Answer: The synthesis of halogenated alkenes like 2-Bromo-3-(4-methylphenyl)-1-propene typically involves cross-coupling reactions or halogenation of precursor alkenes. A common approach is the Heck reaction using palladium catalysts to couple aryl halides with alkenes . For optimization, parameters such as temperature, solvent polarity, and catalyst loading must be systematically varied. For example, using anhydrous DMF as a solvent at 80°C may improve yields by minimizing side reactions like hydrolysis . Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product from unreacted starting materials or byproducts .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming the structure, with the bromine atom causing distinct deshielding in adjacent protons (e.g., vinyl protons at δ 6.2–6.8 ppm) .

- X-ray Crystallography : Single-crystal diffraction using programs like SHELXL or WinGX can resolve stereochemistry and bond angles. For example, the C-Br bond length (typically ~1.9 Å) and dihedral angles between the phenyl and propene groups provide insights into conformational stability .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 255.98 for CHBr) .

Q. How does the electronic nature of the 4-methylphenyl substituent influence the compound’s reactivity in substitution reactions?

Answer: The electron-donating methyl group on the phenyl ring increases electron density at the para position, stabilizing intermediates in nucleophilic substitutions (e.g., SN2 reactions at the bromine site). This substituent also sterically hinders approach from the ortho position, directing reactivity to the less crowded vinyl or meta regions . Comparative studies with unsubstituted phenyl analogs show slower reaction kinetics due to reduced electron withdrawal .

Advanced Research Questions

Q. What challenges arise in achieving stereoselective synthesis of this compound, and how can they be addressed?

Answer: Steric hindrance from the 4-methyl group and the planar sp hybridized vinyl bromide moiety complicates stereocontrol. Strategies include:

- Chiral Ligands : Use of BINAP or Josiphos ligands in asymmetric catalysis to induce enantioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance ligand-metal coordination, improving stereochemical outcomes .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state geometries to guide ligand selection . Challenges in isolating enantiomers may require chiral stationary-phase HPLC .

Q. How can computational modeling elucidate reaction pathways and regioselectivity in derivatization reactions?

Answer:

- DFT Studies : Calculate activation energies for competing pathways (e.g., bromine substitution vs. alkene addition). For instance, Fukui indices identify nucleophilic/electrophilic sites, explaining why the vinyl bromide reacts preferentially with Grignard reagents .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories. MD simulations in toluene show higher collision frequencies at the bromine site compared to DMSO .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) to design pharmacologically active derivatives .

Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data?

Answer:

- Reproducibility Checks : Verify purity of starting materials (e.g., via GC-MS) and control moisture levels, as hydrolysis of the vinyl bromide can skew yields .

- Data Normalization : Cross-reference NMR chemical shifts against internal standards (e.g., TMS) to address solvent- or instrument-specific discrepancies .

- Meta-Analysis : Compare crystallographic data (e.g., CCDC entries) to identify outliers. For example, a reported C-Br bond length of 1.87 Å vs. 1.92 Å may indicate measurement errors or polymorphic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.